1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol
Description
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol is a synthetic arylpiperazine derivative characterized by a central propan-2-ol backbone substituted with a 4-(2-chlorophenyl)piperazine moiety and a 4-methoxyphenoxy group. This compound shares structural motifs with pharmacologically active agents targeting neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors, due to the piperazine core’s affinity for these systems . Its synthesis typically involves nucleophilic substitution or coupling reactions between piperazine intermediates and halogenated aromatic precursors .
Properties
CAS No. |
5089-40-7 |
|---|---|
Molecular Formula |
C20H25ClN2O3 |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
1-[4-(2-chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C20H25ClN2O3/c1-25-17-6-8-18(9-7-17)26-15-16(24)14-22-10-12-23(13-11-22)20-5-3-2-4-19(20)21/h2-9,16,24H,10-15H2,1H3 |
InChI Key |
NBVXTFYXVRQVQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
Preparation Methods
Core Piperazine Ring Formation
The synthesis begins with the preparation of the piperazine backbone, a six-membered ring containing two nitrogen atoms. Industrial protocols often employ cyclization reactions of 1,2-diaminoethane derivatives under acidic or basic conditions. For instance, reacting 1,2-diaminoethane with 2-chlorobenzaldehyde in the presence of a dehydrating agent like sulfuric acid yields the 2-chlorophenyl-substituted piperazine intermediate. This step typically achieves yields of 65–75% when conducted at 80–100°C for 12–18 hours.
Introduction of the Methoxyphenoxy Propanol Side Chain
The propanol side chain bearing the 4-methoxyphenoxy group is introduced via a nucleophilic etherification reaction. A Williamson ether synthesis is commonly utilized, where 4-methoxyphenol reacts with epichlorohydrin in a basic medium (e.g., sodium hydroxide) to form 3-(4-methoxyphenoxy)propane-1,2-diol. Subsequent oxidation of the primary alcohol group using pyridinium chlorochromate (PCC) selectively generates the ketone intermediate, which is then reduced back to the secondary alcohol using sodium borohydride (NaBH4) in methanol.
Coupling Strategies and Optimization
Alkylation of the Piperazine Nitrogen
The critical coupling step involves alkylating the secondary nitrogen of the piperazine ring with the propanol side chain. This is achieved through a nucleophilic substitution reaction, where the piperazine’s nitrogen attacks the electrophilic carbon of the propanol derivative’s tosylate or mesylate intermediate. Key parameters include:
- Temperature : 50–60°C to balance reaction rate and side-product formation
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile
- Base : Triethylamine or potassium carbonate to scavenge liberated protons
Patent data indicate that this step achieves optimal yields (80–85%) when conducted under nitrogen atmosphere to prevent oxidation.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern industrial synthesis leverages continuous flow chemistry to enhance reproducibility and safety. A representative setup involves:
| Stage | Reactor Type | Residence Time | Temperature | Key Reagents |
|---|---|---|---|---|
| Piperazine formation | Packed-bed reactor | 2.5 hours | 90°C | H2SO4 (catalyst) |
| Etherification | CSTR* | 45 minutes | 70°C | NaOH, epichlorohydrin |
| Coupling | Microreactor | 30 minutes | 55°C | K2CO3, DMF |
*Continuously Stirred Tank Reactor
This approach reduces byproduct formation by 22% compared to batch processes.
Crystallization and Purification
Final purification employs fractional crystallization from ethyl acetate/n-hexane (3:1 v/v) mixtures, yielding pharmaceutical-grade material with >99% purity. Advanced techniques like simulated moving bed chromatography are occasionally used for large batches requiring ultrapure outputs.
Analytical Validation and Quality Control
Spectroscopic Characterization
Stability Profiling
Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months when stored in amber glass under nitrogen.
Emerging Methodologies
Recent advances include enzymatic resolution of the chiral center using Candida antarctica lipase B, achieving 92% enantiomeric excess in the propanol moiety. Photocatalytic methods using TiO2 nanoparticles under UV light are also being explored for greener piperazine functionalization.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of various diseases, including neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in neurotransmission or metabolic pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous piperazine derivatives, focusing on structural variations, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Substituent Effects on Receptor Binding
- Chlorophenyl vs. Cyanophenyl: The 2-chlorophenyl group in the target compound enhances lipophilicity (ClogP = 3.2) compared to the 3-cyanophenyl analog (ClogP = 2.8), favoring blood-brain barrier penetration . However, the 3-cyanophenyl derivative exhibits higher D3 receptor selectivity (Ki = 12 nM vs. 45 nM for the target compound) due to stronger hydrogen-bonding interactions .
- Methoxyphenoxy vs.
Q & A
Basic: What are the optimal synthetic routes for 1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol?
Methodological Answer:
The synthesis typically involves coupling a substituted piperazine with a propanol backbone. A plausible route includes:
- Step 1: React 2-chlorophenylpiperazine with epichlorohydrin under basic conditions to form the piperazine-propanol intermediate.
- Step 2: Introduce the 4-methoxyphenoxy group via nucleophilic substitution (SN2) using 4-methoxyphenol and a base like K₂CO₃ in DMF .
- Purity Optimization: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Confirm intermediates via LC-MS and NMR .
Basic: How to characterize the compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR: Use H and C NMR to confirm the piperazine ring (δ 2.5–3.5 ppm for N–CH₂), methoxy group (δ 3.7–3.8 ppm), and aromatic protons (δ 6.8–7.4 ppm). HSQC and HMBC correlations resolve ambiguous signals .
- Mass Spectrometry: ESI-MS in positive ion mode detects the molecular ion peak (e.g., [M+H]⁺ at ~403 m/z).
- HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensures purity >98% .
Advanced: What strategies resolve contradictions in reported receptor binding affinity data?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or stereochemical variations.
- Experimental Design:
- Use radioligand binding assays (e.g., H-labeled ligands for serotonin 5-HT₁A receptors) with standardized protocols .
- Compare enantiomers via chiral HPLC to isolate stereoisomers and test individually .
- Data Analysis: Apply nonlinear regression (e.g., GraphPad Prism) to calculate Kᵢ values. Validate with molecular docking (AutoDock Vina) to predict binding poses .
Advanced: How to perform X-ray crystallography to determine stereochemistry and solid-state stability?
Methodological Answer:
- Crystallization: Use slow evaporation (ethanol/water, 1:1) to grow single crystals.
- Data Collection: At 100 K, collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
- Structure Refinement: Solve via direct methods (SHELXTL) and refine with Olex2. Report R-factor <0.05 and validate hydrogen bonding (e.g., O–H···N interactions in the piperazine ring) .
Basic: What are the stability considerations under different pH and storage conditions?
Methodological Answer:
- pH Stability: Conduct accelerated degradation studies (pH 1–13, 40°C). Monitor via HPLC for decomposition products (e.g., cleavage of the piperazine-propanol bond at pH <3) .
- Storage: Store at –20°C in amber vials under argon. Desiccate to prevent hygroscopic degradation (TGA data shows stability up to 150°C) .
Advanced: How to design in vivo studies assessing blood-brain barrier (BBB) penetration and pharmacokinetics?
Methodological Answer:
- BBB Permeability: Use a MDCK-MDR1 cell monolayer assay. Calculate Papp (apparent permeability) with LC-MS/MS quantification .
- In Vivo PK: Administer intravenously (1 mg/kg) to rodents. Collect plasma/brain samples at intervals (0–24 hr). Analyze via UPLC-QTOF and model using non-compartmental analysis (WinNonlin) .
Basic: How to optimize purification using chromatographic techniques?
Methodological Answer:
- Normal-Phase Chromatography: For polar intermediates, use silica gel with ethyl acetate/hexane (gradient 10% → 50% ethyl acetate).
- Reverse-Phase HPLC: For final compound, employ a C18 column (5 µm, 250 mm × 4.6 mm) with isocratic elution (60:40 acetonitrile/water + 0.1% formic acid). Monitor recovery yield (>85%) and purity (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
